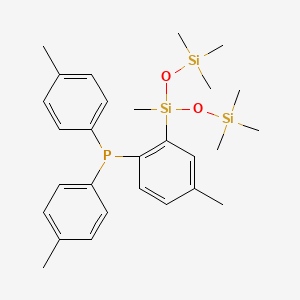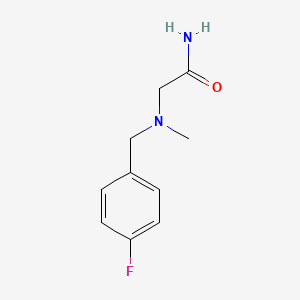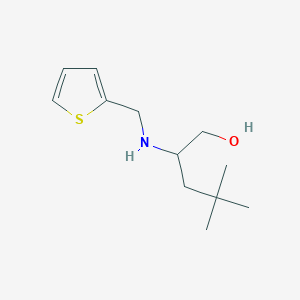
2-(2',4'-DifluorobenZyloxy)-4-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, where it serves as a nucleophile to form carbon-carbon bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a useful intermediate in the synthesis of various fluorinated organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the following steps:
Preparation of 2,4-difluorobenzyl bromide: This can be achieved by bromination of 2,4-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Formation of the Grignard reagent: The 2,4-difluorobenzyl bromide is then reacted with magnesium turnings in anhydrous ether to form 2,4-difluorobenzylmagnesium bromide.
Transmetalation: The Grignard reagent is subsequently treated with zinc bromide in THF to yield 2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: THF is often used due to its ability to stabilize organozinc reagents.
Reaction Conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from these reactions are typically fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: Employed in the development of fluorinated bioactive compounds, which can have enhanced biological activity and stability.
Medicine: Utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of advanced materials, including fluorinated polymers and liquid crystals.
作用機序
The mechanism by which 2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and cross-coupling reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating its reaction with electrophiles. The presence of fluorine atoms enhances the reactivity of the compound by increasing the electron density on the aromatic ring.
類似化合物との比較
Similar Compounds
2,4-Difluorophenylzinc bromide: Similar in structure but lacks the benzyloxy group.
4-Fluorophenylzinc bromide: Contains only one fluorine atom and no benzyloxy group.
2,4-Difluorobenzylzinc bromide: Similar but without the additional fluorine atom on the aromatic ring.
Uniqueness
2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide is unique due to the presence of both benzyloxy and multiple fluorine substituents, which enhance its reactivity and stability. This makes it particularly valuable in the synthesis of complex fluorinated organic compounds.
特性
分子式 |
C13H8BrF3OZn |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
bromozinc(1+);2,4-difluoro-1-[(3-fluorobenzene-6-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16;;/h1-2,4-7H,8H2;1H;/q-1;;+2/p-1 |
InChIキー |
GOLBMWLKQXXRSJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=[C-]1)OCC2=C(C=C(C=C2)F)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


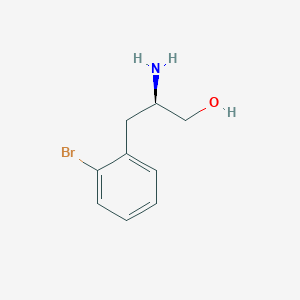
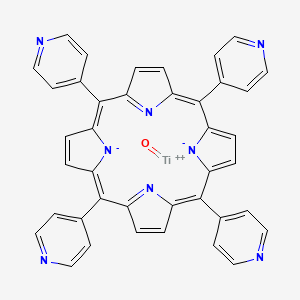

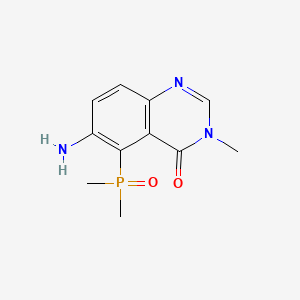
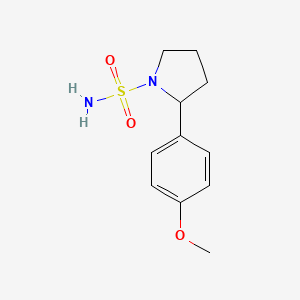
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
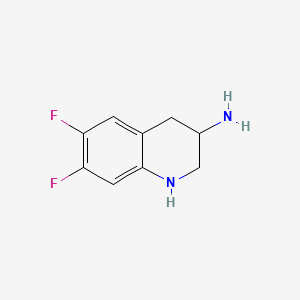
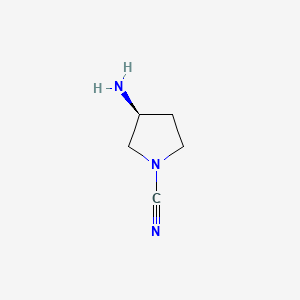
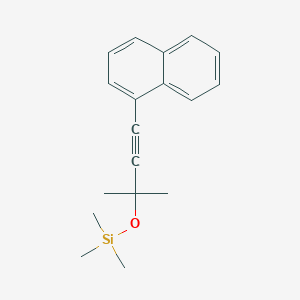
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
